AG-205

Description

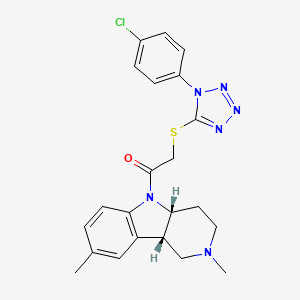

Structure

3D Structure

Properties

CAS No. |

1375078-57-1 |

|---|---|

Molecular Formula |

C22H23ClN6OS |

Molecular Weight |

455.0 g/mol |

IUPAC Name |

1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone |

InChI |

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1 |

InChI Key |

GJNBAISSZRNGTM-UYAOXDASSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AG 205 cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AG-205 in Scientific Research

Dual Identities of AG-205: A Comprehensive Analysis for Researchers

The designation this compound in scientific literature refers to two distinct small molecules with disparate biological activities. This guide provides a detailed technical overview of each compound, tailored for researchers, scientists, and drug development professionals. The information is segregated to prevent ambiguity, with a focus on quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Part 1: this compound - The Antibacterial Agent Targeting FabK

This compound, in the context of antibacterial research, is a potent inhibitor of FabK, an enoyl-acyl carrier protein (ACP) reductase found in Streptococcus pneumoniae. This enzyme is a critical component of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival. The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to a bacteriostatic effect.

Quantitative Data

The following tables summarize the inhibitory and antibacterial activity of this compound against FabK and S. pneumoniae.

| Parameter | Value | Target | Reference |

| IC50 | 1.5 µM | S. pneumoniae FabK | [1] |

| IC50 | 2.2 µM | Mutant FabK (from strain KU197) | [1] |

Table 1: In Vitro Inhibitory Activity of this compound.

| S. pneumoniae Strains | MIC (µg/mL) | Reference |

| Most clinical isolates | 1 to 8 | [1] |

| 6 out of 30 clinical isolates | >16 | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound.

Experimental Protocols

Macromolecular Synthesis Assay

This assay is employed to determine the specific cellular pathway targeted by an antimicrobial agent.[2]

-

Cell Culture: Streptococcus pneumoniae IP692 is grown to the exponential phase in Brain Heart Infusion (BHI) broth.

-

Compound Addition: this compound is added to the cell culture.

-

Radiolabeling: Radiolabeled precursors for various macromolecules are added to the culture. These include:

-

[2-¹⁴C]thymidine for DNA synthesis

-

[U-¹⁴C]uridine for RNA synthesis

-

L-[4,5-³H]leucine for protein synthesis

-

[2-¹⁴C]acetic acid for lipid synthesis

-

N-acetyl-d-[1-¹⁴C]glucosamine for cell wall synthesis

-

-

Incubation and Precipitation: After a 60-minute incubation, a portion of the cell suspension is transferred to 10% trichloroacetic acid (TCA) to precipitate the macromolecules.

-

Quantification: The precipitate is collected on a GF/C glass filter, and the radioactivity is measured using a liquid scintillation counter. A selective decrease in the incorporation of a specific radiolabeled precursor indicates the targeted pathway. For this compound, a dose-dependent inhibition of [2-¹⁴C]acetic acid incorporation was observed, signifying the inhibition of lipid biosynthesis.[1]

Signaling Pathways and Mechanisms

Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibition by this compound

The FAS-II pathway is responsible for the elongation of fatty acid chains in bacteria. FabK catalyzes the final, rate-limiting reduction step in each elongation cycle. This compound specifically binds to and inhibits FabK, thereby halting fatty acid synthesis.

Part 2: this compound - The PGRMC1 Ligand and Putative Anticancer Agent

In the realm of cancer research, this compound has been investigated as a ligand and inhibitor of the Progesterone Receptor Membrane Component 1 (PGRMC1). PGRMC1 is a heme-binding protein implicated in tumorigenesis, promoting cell proliferation, migration, and resistance to apoptosis.[3][4] However, recent studies have revealed that this compound is not specific to PGRMC1 and exhibits significant off-target effects.

Quantitative Data

The following table summarizes the effects of this compound on various cancer cell lines.

| Cell Line | Effect | Concentration | Reference |

| ZR-75-1 (ER-positive breast cancer) | Apoptosis Induction | 50 µM | [5] |

| MDA-MB-468 (Triple-negative breast cancer) | Apoptosis Induction | 50 µM | [5] |

| ZR-75-1 | G1-phase cell cycle arrest | 50 µM | [5] |

| MDA-MB-468 | G1-phase cell cycle arrest | 50 µM | [5] |

| A549 (Non-small cell lung cancer) | Decreased cell viability | 20 µM | [6] |

| MDA-MB-468 | Decreased cell viability | 20 µM | [6] |

| SMKT-R3 (Renal cancer) | Inhibition of sulfatide synthesis | low µM | [7] |

| CHO cells | Inhibition of galactosylceramide synthesis | low µM | [7] |

Table 3: In Vitro Effects of this compound on Cancer Cell Lines.

Experimental Protocols

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the invasive capacity of cancer cells through an extracellular matrix.[8][9]

-

Chamber Preparation: A microporous membrane insert (e.g., 8.0 µm pore size) is coated with a basement membrane matrix, such as Matrigel, and placed in a well of a 24-well plate.

-

Cell Seeding: Cancer cells, pre-treated with this compound or a vehicle control, are seeded into the upper compartment of the insert in serum-free medium.

-

Chemoattractant: The lower chamber contains a chemoattractant, such as fetal bovine serum.

-

Incubation: The plate is incubated for a sufficient period (e.g., 24 hours) to allow for cell invasion.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the this compound-treated group compared to the control indicates inhibition of invasion.

Signaling Pathways and Mechanisms

PGRMC1-Mediated Tumorigenesis

PGRMC1 is thought to promote cancer by interacting with and stabilizing various proteins, including the epidermal growth factor receptor (EGFR), and by influencing pathways that lead to increased cell proliferation and survival.[10][11]

Off-Target Effects of this compound

Recent evidence indicates that this compound is not a specific inhibitor of PGRMC1.[7] It has been shown to directly inhibit UDP-galactose: ceramide galactosyltransferase (CGT), an enzyme involved in the synthesis of galactosylceramide and sulfatide, which are important components of myelin and are implicated in various cellular processes.[7][12] This inhibition occurs independently of PGRMC1 expression.

Conclusion and Future Directions

The dual identity of this compound necessitates careful consideration by researchers. As an inhibitor of bacterial FabK, it represents a potential lead for the development of novel antibiotics against Streptococcus pneumoniae. However, its instability in the presence of blood presents a significant hurdle for in vivo applications.[1]

In the context of cancer research, the initial promise of this compound as a specific PGRMC1 inhibitor has been challenged by the discovery of its off-target effects.[7] While it demonstrates anti-proliferative and pro-apoptotic activity in various cancer cell lines, these effects may not be solely attributable to PGRMC1 inhibition. Future research should focus on elucidating the full spectrum of its molecular targets to better understand its mechanism of action and to assess its therapeutic potential accurately. The use of this compound as a specific pharmacological tool to probe PGRMC1 function should be approached with caution, and its effects should be interpreted in light of its known off-target activities.

References

- 1. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]

- 3. Progesterone receptor membrane component 1 (Pgrmc1): a heme-1 domain protein that promotes tumorigenesis and is inhibited by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. The PGRMC1 Antagonist this compound Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 9. corning.com [corning.com]

- 10. mdpi.com [mdpi.com]

- 11. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

AG-205 as a PGRMC1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AG-205 is a widely utilized small molecule inhibitor historically attributed to targeting Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), a heme-binding protein implicated in a multitude of cellular processes including cholesterol metabolism, steroidogenesis, and cancer progression. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, effects on cellular pathways, and quantitative data from key experimental findings. Notably, this guide also addresses the emerging evidence that challenges the specificity of this compound for PGRMC1, highlighting its off-target effects and urging cautious interpretation of experimental outcomes. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Introduction to PGRMC1 and this compound

Progesterone Receptor Membrane Component 1 (PGRMC1) is a versatile protein with roles in steroid signaling, cytochrome P450 activation, and drug binding.[1] Its dysregulation is associated with various pathologies, particularly cancer, where it is often upregulated and contributes to cell survival and resistance to damage.[1][2] This has made PGRMC1 an attractive therapeutic target.

This compound was identified as a potent inhibitor of PGRMC1 and has been instrumental in elucidating PGRMC1's functions.[3][4] It is a small molecule that has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] However, recent studies have brought the specificity of this compound into question, demonstrating that some of its effects are independent of PGRMC1.[7][8][9]

Mechanism of Action and Cellular Effects

This compound is reported to act as an antagonist of PGRMC1.[10][11] Its proposed mechanism involves competing with heme for the cytochrome b5/heme-binding domain of PGRMC1, which disrupts the formation of PGRMC1 dimers and oligomers, the active forms of the protein.[10] This inhibition is thought to underlie its effects on cell signaling and viability.

Key cellular processes reported to be affected by this compound include:

-

Cancer Cell Proliferation and Survival: this compound decreases the proliferation of breast cancer cells in a dose-dependent manner and induces apoptosis.[5] It has been shown to cause G1-phase arrest in the cell cycle.[5]

-

Cholesterol Biosynthesis and Steroidogenesis: Some studies initially suggested a link between this compound's effects and PGRMC1's role in sterol metabolism.[8] However, subsequent research has demonstrated that this compound can upregulate enzymes involved in cholesterol biosynthesis and steroidogenesis independently of PGRMC1.[7][9]

-

Signaling Pathways: this compound has been shown to block NF-kB signaling and activate the BDNF/PI3K/AKT pathway, preventing neuronal resistance to hypoxic ischemia.[3]

-

Galactosylceramide and Sulfatide Synthesis: this compound strongly inhibits the synthesis of galactosylceramide and sulfatide. This effect was found to be independent of PGRMC1 and PGRMC2, indicating that this compound is an inhibitor of UDP-galactose: ceramide galactosyltransferase.[12][[“]][14][15]

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound in various experimental settings.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 18 | [16] |

| MDA-MB-468 | Breast Cancer | 12 | [16] |

| A549 | Lung Cancer | 15 | [16] |

| H157 | Lung Cancer | 10 | [16] |

| A431 | Epidermoid Carcinoma | Not specified | [16] |

Table 2: Effective Concentrations of this compound in Various Assays

| Cell Line/System | Assay | Concentration | Observed Effect | Reference |

| ZR-75-1 and MDA-MB-468 Breast Cancer Cells | Proliferation Assay | 10-100 µM | Dose-dependent decrease in proliferation | [5] |

| ZR-75-1 and MDA-MB-468 Breast Cancer Cells | Apoptosis Assay | 50 µM | Significant induction of apoptosis | [5] |

| HEC-1A and T-HESC Endometrial Cells | Cell Viability Assay | 30 µM and 45 µM | Significant reduction in cell viability after 32h and 24h, respectively | [8] |

| HEC-1A and T-HESC Endometrial Cells | Transcriptomic Analysis | 15 µM | Upregulation of cholesterol biosynthesis and steroidogenesis genes | [8] |

| Human Granulosa/Luteal Cells | Oxidative Stress-Induced Apoptosis | 50 µM | Blocked progesterone's anti-apoptotic effect | [10] |

| SMKT-R3 Renal Cancer Cells | Sulfatide Synthesis Inhibition | 2-10 µM | Strong inhibition of sulfatide synthesis | [14] |

| Ovaries (16.5 dpc) | Primordial Follicle Formation | 5 µM | Reversed progesterone's suppressive effect | [17] |

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology (based on MTT assay as described in[18]):

-

Cell Seeding: Plate cells (e.g., MCF7, T47D, MDA-MB-231) in 96-well plates at an appropriate density.

-

Treatment: After cell attachment, treat the cells with various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁶ M) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values of the treated cells to the vehicle-treated control cells to determine the relative cell viability.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression levels of specific proteins.

Methodology (general protocol):

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro UDP-galactose: Ceramide Galactosyltransferase (CGT) Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of CGT.

Methodology (as described in[14]):

-

Enzyme Preparation: Use purified or recombinant CGT enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a fluorescently labeled ceramide substrate, and UDP-galactose in an appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.

-

Thin-Layer Chromatography (TLC): Separate the lipid extract on a TLC plate.

-

Detection and Quantification: Visualize the fluorescently labeled galactosylceramide product and quantify its intensity.

-

Data Analysis: Calculate the percentage of inhibition of CGT activity by this compound compared to the control.

Signaling Pathways and Experimental Workflows

PGRMC1-Mediated Pro-Survival Signaling and Inhibition by this compound

Caption: this compound inhibits PGRMC1 dimerization, blocking pro-survival signaling.

This compound's Off-Target Effect on Sphingolipid Synthesis

Caption: this compound directly inhibits the enzyme CGT, a PGRMC1-independent effect.

Experimental Workflow for Investigating this compound Specificity

Caption: Workflow to test if this compound's effects are dependent on PGRMC1.

Discussion and Future Directions

The body of evidence surrounding this compound presents a complex picture. While it remains a valuable tool for studying cellular processes, its designation as a specific PGRMC1 inhibitor requires careful consideration. Studies demonstrating its effects in PGRMC1-null cells conclusively show that it has off-target activities.[12][14][15] The inhibition of UDP-galactose: ceramide galactosyltransferase is a prime example of such an off-target effect.[12][[“]][14][15]

For researchers and drug development professionals, this has several implications:

-

Re-evaluation of Past Findings: Studies that have used this compound as the sole evidence for PGRMC1's involvement in a particular process may need to be re-evaluated.

-

Importance of Control Experiments: The use of PGRMC1 knockout or knockdown models is crucial to validate the on-target effects of this compound.

-

Opportunities for New Discoveries: The off-target effects of this compound open up new avenues of research. For instance, its role as a CGT inhibitor could be explored for therapeutic applications in diseases where galactosylceramide and sulfatide metabolism are dysregulated.

Future research should focus on developing more specific PGRMC1 inhibitors to dissect its precise biological functions. Additionally, a comprehensive profiling of this compound's targets is warranted to fully understand its pharmacological effects and potential therapeutic applications, whether on-target or off-target.

Conclusion

This compound is a potent bioactive molecule that has significantly contributed to our understanding of PGRMC1 and related cellular pathways. However, the discovery of its off-target effects, particularly the inhibition of CGT, necessitates a nuanced interpretation of data generated using this compound. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and pathway diagrams to aid researchers in designing rigorous experiments and accurately interpreting their findings. By acknowledging the dual nature of this compound as both a PGRMC1 ligand and an inhibitor of other cellular targets, the scientific community can continue to leverage this compound for novel discoveries while avoiding potential misinterpretations.

References

- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound-pgrmc1-inhibitor [timtec.net]

- 5. researchgate.net [researchgate.net]

- 6. Progesterone receptor membrane component 1 (Pgrmc1): a heme-1 domain protein that promotes tumorigenesis and is inhibited by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. health.uconn.edu [health.uconn.edu]

- 11. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. consensus.app [consensus.app]

- 14. The PGRMC1 Antagonist this compound Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The PGRMC1 Antagonist this compound Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uknowledge.uky.edu [uknowledge.uky.edu]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Multifaceted Biological Activity of AG-205: A Technical Guide

Introduction

AG-205 is a small molecule that has garnered scientific interest due to its diverse biological activities. Initially identified as a ligand and antagonist of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), it has been investigated for its potential therapeutic applications, particularly in oncology.[1] However, subsequent research has revealed a broader and more complex pharmacological profile, including off-target effects and activities independent of PGRMC1. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved.

Quantitative Data on this compound Biological Activity

The following tables summarize the key quantitative data reported for this compound across various studies, including its inhibitory concentrations in cancer cell lines and its antibacterial efficacy.

Table 1: Inhibitory Activity of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | Parameter | Value (µM) | Reference |

| A431 | Epithelioid Carcinoma | IC50 | Not Specified | [2] |

| MDA-MB-231 | Breast Cancer | IC50 | 18 | [2] |

| MDA-MB-468 | Breast Cancer | IC50 | 12 | [2] |

| A549 | Lung Cancer | IC50 | 15 | [2] |

| H157 | Lung Cancer | IC50 | 10 | [2] |

| ZR-75-1 | Breast Cancer | Effective Concentration | 10-100 | [3] |

| SMKT-R3 | Renal Cancer | Effective Concentration | Low µM | [4] |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.[5][6][7]

Table 2: Antibacterial Activity of this compound against Streptococcus pneumoniae

| Strain | Parameter | Value (µg/mL) | Assay Medium | Reference |

| Various Clinical Isolates | MIC | 1 - 8 | Brain Heart Infusion (BHI) Broth | [8] |

| Strains with Reduced Susceptibility | MIC | >16 | Brain Heart Infusion (BHI) Broth | [8] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Key Biological Activities and Signaling Pathways

This compound exhibits distinct biological activities by modulating different cellular pathways. The primary reported activities are the antagonism of PGRMC1 and its downstream effects, the inhibition of bacterial fatty acid synthesis, and PGRMC1-independent off-target effects on lipid metabolism.

PGRMC1 Antagonism and Anti-Cancer Effects

This compound acts as an antagonist to PGRMC1, a heme-binding protein implicated in various cellular processes, including cell proliferation and survival, particularly in cancer.[1][9] Inhibition of PGRMC1 signaling by this compound has been shown to impede cancer cell progression through multiple mechanisms:

-

Inhibition of Cell Proliferation and Viability: this compound decreases the proliferation of breast cancer cells in a dose-dependent manner.[3]

-

Induction of Cell Cycle Arrest: In breast cancer cell lines, this compound treatment leads to G1-phase arrest, accompanied by a decrease in the levels of key cell cycle regulators CDK4 and Cyclin D1.[3]

-

Apoptosis Induction: The compound significantly induces apoptosis in breast cancer cells, which is associated with increased levels of cleaved PARP, Bax, and cleaved-caspase 3.[3]

-

Modulation of EGFR/PI3K/AKT Signaling: PGRMC1 can stabilize the Epidermal Growth Factor Receptor (EGFR).[9] By antagonizing PGRMC1, this compound is thought to disrupt the EGFR/PI3K/AKT signaling pathway, which is crucial for cell growth and survival.

-

Induction of Apoptotic Gene Expression: In human granulosa/luteal cells, this compound was found to increase the expression of the pro-apoptotic gene Harakiri (Hrk), a BH3-only member of the BCL2 family.[10][11] This suggests a mechanism where this compound primes cells for apoptosis by upregulating key apoptotic activators. This compound appears to promote the monomeric form of PGRMC1 over its dimeric/oligomeric forms, which may be linked to the altered gene expression.[10][11]

Inhibition of Bacterial Fatty Acid Synthesis

In a distinct biological context, a compound identified as AG205 acts as a potent inhibitor of FabK, the enoyl-ACP reductase in the bacterium Streptococcus pneumoniae.[12] This enzyme is a critical component of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival.

-

Specific Inhibition of Lipid Biosynthesis: Macromolecular synthesis assays have demonstrated that AG205 selectively inhibits the incorporation of acetic acid, indicating a specific effect on lipid biosynthesis.[8]

-

Bacteriostatic Activity: Time-kill studies have shown that AG205 has a bacteriostatic effect, inhibiting the growth of S. pneumoniae rather than actively killing the bacteria.[8]

-

Spectrum of Activity: AG205 does not show activity against bacteria that possess the FabI enoyl-ACP reductase, such as Staphylococcus aureus and E. coli, highlighting its specificity for FabK.[8]

PGRMC1-Independent Off-Target Activities

Recent studies have raised questions about the specificity of this compound for PGRMC1, revealing significant off-target effects, primarily related to lipid and sterol metabolism.

-

Inhibition of Galactosphingolipid Synthesis: this compound strongly inhibits the synthesis of galactosylceramide (GalC) and sulfatide.[4][9] This effect was observed in cells lacking PGRMC1, indicating a PGRMC1-independent mechanism.[4][9] Further investigation revealed that this compound directly inhibits the enzyme UDP-galactose: ceramide galactosyltransferase (CGT).[4][9]

-

Upregulation of Cholesterol and Steroid Synthesis: Transcriptomic analysis of human endometrial cells treated with this compound showed a significant upregulation of genes involved in the cholesterol biosynthetic pathway and steroidogenesis.[13][14][15] This effect was also found to be independent of PGRMC1.[13][14][15]

These findings suggest that caution should be exercised when interpreting data from studies using this compound as a specific PGRMC1 inhibitor, especially in cellular contexts where galactosphingolipid and sterol metabolism are active.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound. These are generalized protocols based on standard laboratory practices.

Cell Viability/Proliferation Assay (MTS Assay)

-

Cell Seeding: Plate cells (e.g., ZR-75-1, MDA-MB-468) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound (e.g., 50 µM) or vehicle control for 24 hours.[3]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound (e.g., 50 µM) as described for the cell cycle analysis.[3] Harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Flow Cytometry: Analyze the cells promptly by flow cytometry.

-

Data Analysis: Quantify the percentage of apoptotic cells. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

In Vitro UDP-Galactose: Ceramide Galactosyltransferase (CGT) Enzyme Activity Assay

-

Enzyme Source Preparation: Prepare microsomes from cells overexpressing CGT (e.g., CHO-CGT cells).[9]

-

Reaction Mixture: Set up a reaction mixture containing the microsomal protein, a fluorescently-labeled ceramide substrate, and UDP-galactose in an appropriate buffer.

-

Inhibitor Addition: Add this compound at the desired concentration (e.g., 50 µM) or a vehicle control to the reaction mixture.[9]

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Lipid Extraction and Analysis: Stop the reaction and extract the lipids. Separate the lipid products (fluorescently-labeled galactosylceramide) from the substrate using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of product formed by measuring the fluorescence intensity of the corresponding spot on the TLC plate. Compare the activity in the presence and absence of this compound to determine the percentage of inhibition.

Conclusion

This compound is a compound with a complex pharmacological profile. While it was initially characterized as a PGRMC1 antagonist with anti-cancer properties, it is now evident that its biological activities extend beyond this single target. Its ability to inhibit bacterial FabK highlights its potential as an antibacterial agent. However, the discovery of its significant, PGRMC1-independent off-target effects on lipid and sterol metabolism necessitates a careful and nuanced interpretation of experimental results. For researchers, scientists, and drug development professionals, it is crucial to consider this multifaceted activity when designing experiments and evaluating the therapeutic potential of this compound and its analogs. Future research should focus on elucidating the precise molecular interactions underlying its various effects to better harness its potential therapeutic benefits while mitigating unintended consequences.

References

- 1. rndsystems.com [rndsystems.com]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. The PGRMC1 Antagonist this compound Inhibits Synthesis of Galactosylceramide and Sulfatide | MDPI [mdpi.com]

- 5. clyte.tech [clyte.tech]

- 6. researchgate.net [researchgate.net]

- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 8. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PGRMC1 Antagonist this compound Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. health.uconn.edu [health.uconn.edu]

- 12. AG205, a novel agent directed against FabK of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

AG-205: A Technical Guide to its Molecular Structure, Properties, and Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule inhibitor primarily targeting the Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in a variety of cellular processes, including tumorigenesis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. It details established experimental protocols for assessing its effects on cell viability and key signaling pathways, and presents quantitative data to support its mechanism of action. The information herein is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic application of this compound.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C22H23ClN6OS, is a complex heterocyclic molecule.[1] Its structure features a tetrazole ring linked via a thioether bridge to an acetylated pyrido[4,3-b]indole core. The presence of a chlorophenyl group is a notable feature of its structure.

| Property | Value | Reference |

| CAS Number | 442656-02-2 | [1] |

| Molecular Formula | C22H23ClN6OS | [1] |

| Molecular Weight | 454.98 g/mol | [1] |

| IUPAC Name | 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone | [1] |

| InChI Key | GJNBAISSZRNGTM-UHFFFAOYSA-N | [1] |

| SMILES Code | CC1=CC2=C(N(C(CSC3=NN=NN3C4=CC=C(Cl)C=C4)=O)C5C2CN(C)CC5)C=C1 | [1] |

| Solubility | Soluble in DMSO | [2] |

| Purity | ≥97% | [2] |

| Storage | Store at +4°C | [2] |

Biological Activity and Mechanism of Action

This compound is recognized as a potent inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1).[3] PGRMC1 is a heme-binding protein involved in various cellular functions, including cholesterol biosynthesis and the regulation of cytochrome P450 enzymes.[4] By inhibiting PGRMC1, this compound can modulate these processes.[4]

Recent studies, however, suggest that the biological effects of this compound may not be exclusively mediated by PGRMC1. Research has shown that this compound can directly inhibit the enzyme UDP-galactose: ceramide galactosyltransferase (CGT), which is involved in the synthesis of galactosylceramide and sulfatide.[5] This indicates that this compound may have multiple cellular targets.

Effects on Cancer Cell Viability

This compound has been demonstrated to inhibit the viability of various cancer cell lines.[6] This effect is believed to be, at least in part, a consequence of its interaction with PGRMC1, which is often overexpressed in tumors and contributes to cancer cell proliferation and survival.[4]

Neuroprotective Properties

This compound has also been investigated for its neuroprotective potential. It has been shown to mitigate neuronal resistance to hypoxic-ischemic conditions.[3] This neuroprotective effect is associated with its ability to modulate key signaling pathways involved in neuronal survival and inflammation.[3]

Key Signaling Pathway Interactions

This compound has been shown to influence critical intracellular signaling pathways, notably the NF-κB and BDNF/PI3K/AKT pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.[7] this compound has been found to prevent the activation of NF-κB signaling.[3] This inhibitory action likely contributes to its anti-inflammatory and neuroprotective properties.

Modulation of the BDNF/PI3K/AKT Pathway

The Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, acting through the PI3K/AKT pathway, is crucial for neuronal survival, growth, and synaptic plasticity.[8] this compound has been reported to prevent the activation of this pathway, an effect that may seem counterintuitive to its neuroprotective role and suggests a complex mechanism of action that warrants further investigation.[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the biological effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Target cells (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis for PI3K/AKT and NF-κB Pathway Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT and NF-κB signaling pathways, including their phosphorylated (activated) forms.

Materials:

-

Target cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-p65, anti-total p65, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Host cells (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound

-

Stimulating agent (e.g., TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect the host cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound for a specified pre-incubation period.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for several hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the inhibition of NF-κB activity by this compound relative to the stimulated control.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for screening and characterizing a small molecule inhibitor like this compound.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. iccb.med.harvard.edu [iccb.med.harvard.edu]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. promega.es [promega.es]

The Discovery and Synthesis of AG-205: A Dual-Targeting Bioactive Compound

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

AG-205 has emerged as a significant small molecule of interest in biomedical research due to its dual inhibitory action against Progesterone Receptor Membrane Component 1 (PGRMC1) and the bacterial enzyme FabK. This technical guide provides a comprehensive overview of the discovery, proposed synthesis, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further investigation and drug development efforts.

Introduction

This compound, with the chemical formula C₂₂H₂₃ClN₆OS and a molecular weight of 454.98 g/mol , was initially identified as a ligand and potent inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1).[1][2][3] PGRMC1 is a multifaceted protein implicated in various cellular processes, including cholesterol metabolism and cancer progression.[4] Subsequent research revealed that this compound also exhibits significant antibacterial activity, specifically against Streptococcus pneumoniae, by inhibiting the enoyl-acyl carrier protein (ACP) reductase, FabK, an essential enzyme in bacterial fatty acid synthesis. This dual-targeting capability makes this compound a compelling candidate for further research in both oncology and infectious diseases.

Discovery and Biological Activity

Inhibition of PGRMC1 and Anticancer Effects

This compound has been shown to inhibit the function of PGRMC1, a protein often overexpressed in various cancer cell lines.[5] This inhibition leads to a decrease in cancer cell viability and progression.[1] Studies have demonstrated that this compound can induce apoptosis and inhibit cell cycle progression in breast cancer cells.[6] The inhibitory effects of this compound on cancer cell lines have been quantified through various cell viability assays, with reported IC₅₀ values in the micromolar range.[6]

Inhibition of FabK and Antibacterial Activity

A significant discovery was the potent inhibitory effect of this compound on FabK, the enoyl-ACP reductase in Streptococcus pneumoniae. This enzyme is crucial for the elongation of fatty acids, a vital process for bacterial survival. The inhibition of FabK by this compound leads to a disruption of the bacterial cell membrane synthesis, resulting in antibacterial action. The minimum inhibitory concentration (MIC) of this compound against various strains of S. pneumoniae has been reported, highlighting its potential as a novel antibiotic.[7][8][9]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 442656-02-2 | [1][2][3] |

| Molecular Formula | C₂₂H₂₃ClN₆OS | [1][2] |

| Molecular Weight | 454.98 g/mol | [1][2] |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO (up to 50 mM) | [2] |

Proposed Synthesis of this compound

A potential retrosynthetic analysis suggests the disconnection of the molecule into three key fragments: 4-chloroaniline, a thiazole (B1198619) derivative, and a thiophene-containing side chain. The synthesis could proceed through the following key steps:

-

Synthesis of the Thiazole Core: Reaction of a substituted phenacyl bromide with a thiourea (B124793) derivative to form the 2-aminothiazole (B372263) ring.[10]

-

Synthesis of the Thiophene (B33073) Side Chain: Functionalization of a thiophene derivative to introduce the diethylaminomethyl group.[11]

-

Coupling and Final Modification: Coupling of the thiazole and thiophene fragments, potentially through a Suzuki or other cross-coupling reaction, followed by the introduction of the N-(4-chlorophenyl) group.[1][12]

A generalized workflow for the proposed synthesis is illustrated below.

Caption: A plausible multi-step synthesis workflow for this compound.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A431 | Epidermoid Carcinoma | ~18 | [6] |

| MDA-MB-231 | Breast Cancer | 18 | [6] |

| MDA-MB-468 | Breast Cancer | 12 | [6] |

| A549 | Lung Cancer | 15 | [6] |

| H157 | Lung Cancer | 10 | [6] |

Table 2: Antibacterial Activity of this compound against Streptococcus pneumoniae (MIC Values)

| Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Clinical Isolates | Various | 1 - >16 | |

| Penicillin-susceptible | - | Data not available | |

| Penicillin-resistant | - | Data not available |

Note: Specific MIC values for a range of S. pneumoniae strains were not available in the initial search results. Further literature review is required to populate this table comprehensively.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

FabK Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of FabK by this compound.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.5), NADH, and purified FabK enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., crotonoyl-ACP).

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of this compound for FabK inhibition.

Macromolecular Synthesis Assay

This assay helps to determine the specific cellular pathway targeted by an antibacterial compound.

-

Bacterial Culture: Grow S. pneumoniae to the mid-logarithmic phase.

-

Compound Treatment: Aliquot the bacterial culture into tubes and treat with this compound at various concentrations. Include a no-drug control and positive controls for inhibition of specific pathways (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, and cerulenin (B1668410) for fatty acid synthesis).

-

Radiolabeled Precursor Addition: Add specific radiolabeled precursors to each tube: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and [¹⁴C]acetate for fatty acid synthesis.

-

Incubation: Incubate the tubes for a defined period to allow for precursor incorporation.

-

Precipitation: Stop the incorporation by adding trichloroacetic acid (TCA) to precipitate the macromolecules.

-

Filtration and Scintillation Counting: Filter the precipitates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of each pathway by comparing the radioactivity in the this compound-treated samples to the no-drug control.

Signaling Pathways and Visualizations

PGRMC1 Signaling Pathway

PGRMC1 is involved in multiple signaling pathways that promote cancer cell survival and proliferation. It can interact with the epidermal growth factor receptor (EGFR) and cytochromes P450, influencing downstream signaling cascades.[5][13] this compound, by inhibiting PGRMC1, is thought to disrupt these pro-tumorigenic signals.

Caption: this compound inhibits PGRMC1, disrupting its interaction with EGFR and P450 enzymes.

Bacterial Fatty Acid Synthesis and FabK Inhibition

The bacterial fatty acid synthesis (FASII) pathway is a series of cyclic reactions that elongate acyl chains. FabK catalyzes the final reduction step in each cycle. Inhibition of FabK by this compound halts this essential process.

Caption: this compound targets and inhibits the FabK enzyme in the bacterial FASII pathway.

Conclusion and Future Directions

This compound is a promising bioactive molecule with a unique dual-targeting mechanism of action. Its ability to inhibit PGRMC1 in cancer cells and FabK in Streptococcus pneumoniae opens up exciting avenues for the development of novel therapeutics. This technical guide provides a foundational resource for researchers interested in this compound, summarizing its discovery, biological activities, and proposed synthesis, along with key experimental protocols.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its structure to enhance potency and selectivity, and conducting in vivo studies to evaluate its therapeutic potential in relevant disease models. The development of a robust and scalable synthetic route will be critical for advancing this compound through the drug development pipeline. The information and protocols provided herein are intended to facilitate these future research endeavors.

References

- 1. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Progesterone receptor membrane component 1 regulates lipid homeostasis and drives oncogenic signaling resulting in breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

AG-205 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule that has garnered significant interest in the scientific community, primarily for its role as a modulator of the progesterone (B1679170) receptor membrane component 1 (Pgrmc1). Initially identified through an in-silico screening against the Arabidopsis thaliana homolog of Pgrmc1, this compound has since been investigated for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Recent research has also raised important questions about the specificity of this compound, suggesting potential off-target effects that are critical to consider in its development as a therapeutic agent. This guide will address both the established role of this compound as a Pgrmc1 ligand and the emerging evidence of its broader biological activity.

Target Identification: Progesterone Receptor Membrane Component 1 (Pgrmc1)

The primary identified target of this compound is Pgrmc1, a versatile heme-binding protein implicated in a wide array of cellular processes, including cholesterol metabolism, steroidogenesis, cell proliferation, and apoptosis. Its dysregulation has been linked to various cancers, making it an attractive target for therapeutic intervention.

Binding Affinity of this compound to Pgrmc1

The initial identification of this compound as a ligand for the Pgrmc1 homolog in Arabidopsis thaliana, At2g24940, was achieved through a combination of in-silico screening and subsequent validation using surface plasmon resonance (SPR).[1] This pioneering study reported dissociation constants (Kd) for this compound and other identified ligands in the micromolar range.

Table 1: Binding Affinity of this compound

| Target Protein | Method | Dissociation Constant (Kd) |

|---|

| A. thaliana Pgrmc1 homolog (At2g24940) | Surface Plasmon Resonance | 64 µM |

Note: The binding affinity for human Pgrmc1 has not been definitively established in the reviewed literature.

Target Validation in Cancer Cell Lines

The validation of Pgrmc1 as the target of this compound's anti-cancer effects has been pursued through various cellular assays, primarily focusing on cell viability and the elucidation of the underlying molecular mechanisms.

Cellular Viability and IC50 Values

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified by determining its half-maximal inhibitory concentration (IC50). These values demonstrate a dose-dependent inhibition of cell growth.

Table 2: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) (Serum-starved) |

|---|---|---|

| A431 | Epithelioid Carcinoma | Not specified |

| MDA-MB-231 | Breast Adenocarcinoma | 18 |

| MDA-MB-468 | Breast Adenocarcinoma | 12 |

| A549 | Lung Carcinoma | 15 |

| H157 | Lung Squamous Cell Carcinoma | 10 |

Experimental Protocols

Objective: To determine the binding kinetics and affinity of a small molecule (analyte, e.g., this compound) to a purified protein (ligand, e.g., Pgrmc1).

Methodology:

-

Immobilization: Purified Pgrmc1 is covalently immobilized on a sensor chip surface.

-

Binding: A solution containing this compound at various concentrations is flowed over the sensor surface. The binding of this compound to the immobilized Pgrmc1 causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).

-

Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the this compound from Pgrmc1.

-

Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a kinetic binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Objective: To assess the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are plotted against the log of the this compound concentration, and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to untreated controls.

Objective: To validate that the effects of this compound are mediated through Pgrmc1 by specifically reducing the expression of the Pgrmc1 protein.

Methodology:

-

siRNA Transfection: Cancer cells are transfected with small interfering RNA (siRNA) molecules specifically designed to target the mRNA of Pgrmc1. A non-targeting siRNA is used as a negative control.

-

Incubation: The cells are incubated to allow for the degradation of the target mRNA and subsequent reduction in Pgrmc1 protein levels.

-

Validation of Knockdown: The efficiency of Pgrmc1 knockdown is confirmed by Western blot or qRT-PCR analysis.

-

Functional Assays: The transfected cells are then used in functional assays (e.g., MTT assay, migration assay) to assess whether the knockdown of Pgrmc1 phenocopies the effects of this compound treatment.

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways implicated in cancer progression. The following diagrams illustrate the proposed mechanisms of action.

Experimental Workflow for Target Validation

Caption: Experimental workflow for the identification and validation of this compound as a Pgrmc1 ligand.

This compound and the EGFR Signaling Pathway

Pgrmc1 has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers. This compound is proposed to modulate this interaction and the downstream signaling cascade.

Caption: Proposed mechanism of this compound's effect on the EGFR signaling pathway via Pgrmc1.

This compound and Sterol Biosynthesis Pathway

Pgrmc1 is also involved in the regulation of cholesterol and sterol biosynthesis. This compound has been observed to influence the expression of genes involved in this pathway, although the exact mechanism and its dependence on Pgrmc1 are still under investigation.

Caption: Overview of the SREBP-mediated sterol biosynthesis pathway and the potential influence of this compound.

Off-Target Effects and Specificity of this compound

While Pgrmc1 is the most well-characterized target of this compound, emerging evidence suggests that it may not be entirely specific. Studies have shown that some cellular effects of this compound are independent of Pgrmc1 expression. For example, this compound has been found to inhibit UDP-galactose: ceramide galactosyltransferase, an enzyme involved in the synthesis of galactosylceramide and sulfatide. This highlights the importance of comprehensive off-target profiling in the continued development of this compound.

Experimental Protocols for Investigating Off-Target Effects

Objective: To identify proteins that interact with this compound or whose interaction with a primary target (like Pgrmc1) is altered by this compound.

Methodology:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: An antibody against a protein of interest (e.g., Pgrmc1) is used to pull down the protein and its interacting partners from the cell lysate. This can be performed in the presence and absence of this compound.

-

Elution: The protein complexes are eluted from the antibody-bead conjugate.

-

Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.

-

Data Analysis: Proteins that are differentially present in the immunoprecipitates with and without this compound treatment are identified as potential direct or indirect targets.

Objective: To obtain a global view of changes in protein expression in response to this compound treatment.

Methodology:

-

Cell Treatment: Cells are treated with this compound or a vehicle control.

-

Protein Extraction and Digestion: Proteins are extracted from the cells and digested into peptides.

-

Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The abundance of thousands of proteins is quantified and compared between the this compound-treated and control samples to identify proteins whose expression levels are significantly altered.

Conclusion

This compound is a valuable research tool for investigating the function of Pgrmc1 and holds potential as a lead compound for the development of novel cancer therapeutics. Its ability to inhibit the proliferation of various cancer cell lines at micromolar concentrations is well-documented. However, the emerging evidence of its off-target effects necessitates a cautious and thorough approach to its further development.

This technical guide has provided a comprehensive overview of the current understanding of this compound's target identification and validation. The detailed experimental protocols and visual representations of the signaling pathways involved are intended to serve as a valuable resource for researchers in the field. Future work should focus on definitively determining the binding affinity of this compound to human Pgrmc1, conducting comprehensive off-target profiling using proteomics approaches, and quantitatively assessing its impact on key signaling pathways to fully elucidate its mechanism of action and therapeutic potential.

References

AG-205: A Dual-Role Modulator of Bacterial and Mammalian Cell Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AG-205 is a multifaceted small molecule that has demonstrated significant and distinct biological activities in both prokaryotic and eukaryotic systems. Initially identified as a potent antibacterial agent, this compound targets the fatty acid biosynthesis pathway in Streptococcus pneumoniae. More recent research has unveiled its role as a modulator of signaling pathways in mammalian cells, primarily through its interaction with Progesterone Receptor Membrane Component 1 (PGRMC1) and its inhibitory effect on galactosylceramide synthesis. This technical guide provides a comprehensive overview of the known roles of this compound in cell signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The dual nature of this compound's activity presents both opportunities and challenges for its therapeutic development, necessitating a thorough understanding of its distinct mechanisms of action.

This compound as an Antibacterial Agent: Targeting FabK in Streptococcus pneumoniae

This compound has been identified as a novel and potent inhibitor of FabK, the enoyl-acyl carrier protein (ACP) reductase in Streptococcus pneumoniae.[1][2] FabK is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is responsible for elongating fatty acid chains.[3] The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to a bacteriostatic effect.[3]

Mechanism of Action: Inhibition of Lipid Biosynthesis

The primary antibacterial mechanism of this compound is the specific inhibition of lipid biosynthesis.[1][2] This was demonstrated through macromolecular synthesis assays, which showed that this compound selectively blocks the incorporation of precursors into lipids in S. pneumoniae.[1] This targeted action on the FAS-II pathway, which is distinct from the mammalian fatty acid synthesis (FAS-I) system, highlights the potential for selective antibacterial activity.[3]

Quantitative Data: In Vitro Efficacy

The following table summarizes the quantitative data for the antibacterial activity of this compound against S. pneumoniae.

| Parameter | Value | Target/Organism | Reference |

| IC50 for FabK | 1.5 µM | S. pneumoniae FabK | [3] |

| MIC Range | 1 to 8 µg/ml | Most S. pneumoniae isolates | [3] |

| MIC for resistant strains | >16 µg/ml | Some S. pneumoniae isolates | [3] |

Signaling Pathway Diagram

This compound in Mammalian Cell Signaling

In mammalian cells, this compound has been investigated primarily as an antagonist of Progesterone Receptor Membrane Component 1 (PGRMC1). However, recent studies have revealed a more complex pharmacological profile, including PGRMC1-independent effects on lipid metabolism and other signaling cascades.

Role as a PGRMC1 Antagonist

PGRMC1 is a heme-binding protein implicated in various cellular processes, including cell proliferation, apoptosis, and steroidogenesis.[4][5] this compound was identified as a ligand for PGRMC1 and has been used to probe its functions.[4] Some studies suggest that this compound can inhibit PGRMC1-mediated signaling, which may involve interactions with the EGFR/PI3K/AKT pathway.[4] However, the specificity of this compound for PGRMC1 has been questioned, as several of its effects are observed even in cells lacking PGRMC1.[4] While a definitive IC50 for this compound binding to PGRMC1 is not consistently reported, concentrations of 10-50 µM are often used in cell-based assays to inhibit its function.[1][2]

Inhibition of Galactosylceramide and Sulfatide Synthesis

A significant and well-characterized effect of this compound in mammalian cells is the inhibition of galactosylceramide (GalC) and sulfatide synthesis.[4] This occurs through the direct inhibition of the enzyme UDP-galactose: ceramide galactosyltransferase (CGT).[4] Importantly, this inhibitory action is independent of PGRMC1 expression.[4] In vitro enzyme assays have shown that 50 µM this compound significantly inhibits CGT activity.[4]

Modulation of PI3K/AKT and NF-κB Signaling

Emerging evidence suggests that this compound can influence other critical signaling pathways. There are indications that this compound may prevent neuronal resistance to hypoxic ischemia by blocking NF-κB signaling and activating the BDNF/PI3K/AKT pathway. The precise mechanisms of these interactions are still under investigation.

Quantitative Data: Effects in Mammalian Cells

The following table summarizes the available quantitative data for this compound's activity in mammalian cell lines.

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (Cell Viability) | 18 µM | MDA-MB-231 (breast cancer) | [6] |

| IC50 (Cell Viability) | 12 µM | MDA-MB-468 (breast cancer) | [6] |

| IC50 (Cell Viability) | 15 µM | A549 (lung cancer) | [6] |

| Inhibition of CGT activity | Significant at 50 µM | In vitro enzyme assay | [4] |

| Kd for AtPGRMC1 | 64 µM | A. thaliana PGRMC1 | [5] |

Signaling Pathway Diagrams

Experimental Protocols

Macromolecular Synthesis Assay in S. pneumoniae

This assay is used to determine the specific cellular pathway inhibited by an antibacterial compound.

Principle: The assay measures the incorporation of radiolabeled precursors into major classes of macromolecules (DNA, RNA, protein, and lipids). Selective inhibition of one pathway will result in a decreased incorporation of the corresponding precursor.

Detailed Methodology:

-

Bacterial Culture: Grow S. pneumoniae to early- to mid-logarithmic phase in a suitable broth medium.

-

Precursor Labeling: Aliquot the bacterial culture into separate tubes. To each tube, add a specific radiolabeled precursor:

-

DNA Synthesis: [3H]thymidine

-

RNA Synthesis: [3H]uridine

-

Protein Synthesis: [3H]leucine

-

Lipid Synthesis: [3H]acetate or [3H]glycerol

-

-

Compound Treatment: Add this compound at various concentrations to the labeled cultures. Include a vehicle control (e.g., DMSO) and positive controls for each pathway (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, and cerulenin (B1668410) for lipid synthesis).

-

Incubation: Incubate the cultures for a defined period to allow for precursor incorporation.

-

Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates macromolecules while leaving unincorporated precursors in solution.

-

Filtration and Washing: Collect the precipitate by filtering the samples through glass fiber filters. Wash the filters extensively with cold TCA and ethanol (B145695) to remove any remaining soluble precursors.

-

Quantification: Place the dried filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each macromolecular synthesis pathway at each this compound concentration relative to the vehicle control.

Thin-Layer Chromatography (TLC) for Galactosylceramide and Sulfatide Analysis

This method is used to separate and visualize lipids from cell extracts to assess the effect of this compound on their synthesis.

Detailed Methodology:

-

Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, SMKT-R3) to a desired confluency and treat with this compound or vehicle control for a specified time.

-

Lipid Extraction:

-

Wash cells with PBS and harvest by scraping.

-

Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

TLC Plate Preparation: Use silica (B1680970) gel TLC plates. Activate the plates by heating at 110°C for 30-60 minutes before use.

-

Sample Application:

-

Resuspend the dried lipid extracts in a small volume of chloroform:methanol.

-

Spot the samples onto the origin line of the TLC plate using a fine capillary tube.

-

Also spot lipid standards (e.g., purified GalC and sulfatide) for identification.

-

-

Chromatography:

-

Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

-

Allow the solvent to migrate up the plate until it is near the top.

-

-

Visualization:

-

Remove the plate from the chamber and allow it to dry completely.

-

Visualize the lipid spots using a suitable staining reagent (e.g., orcinol-sulfuric acid spray followed by heating) which is effective for glycolipids.

-

-